5-bromo-N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
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Overview
Description
5-BROMO-N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE is a complex organic compound that features a bromine atom, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid, which undergoes acylation and nucleophilic substitution reactions.
Formation of Intermediate: The intermediate compound is formed by reacting 5-bromo-2-chlorobenzoic acid with 4-fluorobenzoyl chloride in the presence of a base.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with (S)-3-hydroxy-tetrahydrofuran to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions at the bromine site.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-BROMO-N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development .
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows for the targeting of specific biological pathways, which could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound shares the bromine atom and aromatic structure but differs in its functional groups and overall reactivity.
Uniqueness
What sets 5-BROMO-N~2~-(4-{5-[(2,3-DIMETHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE apart is its combination of a bromine atom, a phenyl group, and a furan ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18BrN3O4 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
5-bromo-N-[4-[5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H18BrN3O4/c1-13-4-3-5-17(14(13)2)28-12-20-25-21(26-30-20)15-6-8-16(9-7-15)24-22(27)18-10-11-19(23)29-18/h3-11H,12H2,1-2H3,(H,24,27) |
InChI Key |
YWJKBNMYQQTLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)C |
Origin of Product |
United States |
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